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This technical guide provides an in-depth overview of the preclinical development of FCX-007,
an autologous fibroblast-based gene therapy for the treatment of Recessive Dystrophic
Epidermolysis Bullosa (RDEB). This document details the mechanism of action, in vitro and in
vivo studies, toxicology and biodistribution data, and the experimental protocols that formed the
basis for the Investigational New Drug (IND) application and subsequent clinical trials.

Introduction to FCX-007 and RDEB

Recessive Dystrophic Epidermolysis Bullosa is a severe genetic disorder caused by mutations
in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7).[1] COL7 is
the primary component of anchoring fibrils, which are essential for securing the epidermis to
the dermis.[1] The absence of functional COL7 results in extreme skin fragility, chronic
blistering, and severe scarring.[1]

FCX-007 is a personalized, autologous cell therapy designed to address the root cause of
RDEB.[2][3] The therapy involves harvesting a patient's own dermal fibroblasts, genetically
modifying them ex vivo using a lentiviral vector to express functional COL7, and then injecting
these modified cells back into the patient's skin at wound sites.[1][2] The administered cells,
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now designated FCX-007 (dabocemagene autoficel), act as a local source of COL7, promoting
the formation of new anchoring fibrils and restoring dermal-epidermal cohesion.[1][4]

Mechanism of Action

The therapeutic rationale for FCX-007 is the localized delivery of functional COL7 to the skin of
RDEB patients. The genetically modified fibroblasts serve as "protein factories," producing and
secreting COL7 into the surrounding extracellular matrix at the dermal-epidermal junction.
Three alpha chains of the newly synthesized COL7 protein assemble into a triple helix, forming
procollagen VII. These molecules then form antiparallel dimers, which aggregate laterally to
create anchoring fibrils. These newly formed anchoring fibrils integrate into the basement
membrane zone, effectively restoring the connection between the epidermis and the dermis.
This increased mechanical stability is expected to reduce blistering and promote wound
healing.[1][2]
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FCX-007 Therapeutic Workflow and Mechanism.
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In Vitro Studies

A series of in vitro experiments were conducted to confirm the successful genetic modification
of fibroblasts and the functionality of the expressed COL7 protein.

Gene Transfer and Expression

Human dermal fibroblasts were isolated from skin biopsies of RDEB patients. These cells were
then transduced with a self-inactivating (SIN) lentiviral vector carrying the COL7A1 gene
cassette. The transduction efficiency and the copy number of the integrated vector were
assessed.

Data Summary: In Vitro COL7 Expression

Parameter Method Result Reference

LV-COLY7 Titer Not specified ~9 x 1076 IU/mL [1]

LV-COL7 Copy

gPCR Virus dose-dependent  [1]
Number

60 to 120 ng/mL in LV-
ELISA COL7-transduced [1]
cells

COL7 Protein

Expression

Characterization of Expressed COL7

The COLY7 protein produced by the transduced fibroblasts was analyzed to ensure it was full-
length, properly folded, and functional.

Data Summary: Characterization of Expressed COL7
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Analysis Method Result Reference
Protein Size and S Full-length, trimeric

Immunoprecipitation [1]
Structure structure

Virus dose-dependent
Binding Functionality Not specified binding to Laminin [1]
332

Preclinical In Vivo Studies

The safety, persistence, and activity of FCX-007 were evaluated in an animal model.

Animal Model

Immunodeficient SCID (Severe Combined Immunodeficient) mice were used to host human
skin xenografts. Composite skin grafts from both RDEB patients and normal donors were
implanted onto the mice.[1]

Study Design

Composite RDEB skin grafts were injected intradermally with 1 x 1076 genetically modified
human dermal fibroblasts (GM-HDF).[1] The persistence and distribution of the injected cells,
the expression and localization of human COL7, and potential toxicity were evaluated at 15 and
43 days post-injection.[1]

In Vivo Efficacy and Persistence

Immunofluorescent staining with human COL7-specific antibodies was used to analyze the skin
grafts. The results confirmed the presence and correct localization of human COL7 at the
dermal-epidermal junction in the treated RDEB skin xenografts.[1]

Toxicology and Biodistribution

A preclinical study was conducted to assess the safety and potential systemic distribution of
FCX-007.

Toxicology Assessment
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A single intradermal administration of RDEB-HDF or GM-HDF at concentrations of 1x10"6,
2.5x10"6, or 5x10"6 cells per injection was performed in SCID mice with skin grafts.[1]

Summary of Toxicology Findings

Parameter Findings Reference

No statistical differences noted
Hematology ) [1]
for test article groups.

Statistically significant
decrease in urea nitrogen for
. _ female GM-HDF high dose and
Clinical Chemistry ) [1]
RDEB HDF groups vs vehicle
control. No other statistically

significant findings.

o No test article-related findings
Overall Toxicity after 15 or 43 days [1]

Biodistribution

The study aimed to evaluate any potential for vector biodistribution to off-target tissues.

Summary of Biodistribution Findings

Parameter Findings Reference

o No apparent systemic
Vector Biodistribution o [1]
distribution of the vector.

Experimental Protocols
Production of FCX-007 (Genetically-Modified Autologous
Human Dermal Fibroblasts)

» Fibroblast Isolation and Culture: Skin biopsies are obtained from the RDEB patient. The
dermal layer is separated and minced, followed by enzymatic digestion to release dermal
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fibroblasts. The isolated fibroblasts are cultured and expanded in appropriate media.

 Lentiviral Vector Production: A self-inactivating lentiviral vector containing the human
COL7AL1 gene expression cassette is produced. A pilot-scale production of the LV-COL7
vector yielded a titer of approximately 9 x 1076 1U/mL.[1]

e Transduction: The expanded patient fibroblasts are transduced with the LV-COL7 vector.
Both high-dose and low-dose transduction protocols were evaluated.[1]

o Expansion and Cryopreservation: The transduced fibroblasts (now FCX-007) are further
expanded to achieve the target cell number for therapeutic dosing. The cells are then
harvested and cryopreserved as the drug substance.[1]

Human Skin Xenograft Model in SCID Mice

e Recipient Mice: Severe Combined Immunodeficient (SCID) mice are used as recipients to
prevent rejection of the human skin grafts.

o Skin Grafting: Full-thickness human skin from RDEB patients or normal donors is grafted
onto the dorsum of the SCID mice.[1] The grafts consist of human fibroblasts and
keratinocytes in a bilayer.[5]

» Post-operative Care: The grafted mice are monitored to ensure the viability and integration of

the human skin xenogratft.

o FCX-007 Administration: Once the xenografts are established, FCX-007 is administered via
intradermal injection into the graft.[1]

Analysis of COL7 Expression and Anchoring Fibril
Formation

e Immunofluorescence (IF) Staining: Skin biopsy samples from the xenografts are collected,
sectioned, and stained with antibodies specific for human COL7. This allows for the
visualization of COL7 protein expression and its localization at the dermal-epidermal
junction.[1]
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e Enzyme-Linked Immunosorbent Assay (ELISA): Conditioned cell culture supernatants from
in vitro studies are analyzed by ELISA to quantify the amount of secreted COL7 protein.[1]

e Immunoprecipitation: This technique is used to confirm the trimeric structure of the
expressed COL7 protein from cell culture supernatants.[1]
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FCX-007 Manufacturing Workflow.

Conclusion

The preclinical development program for FCX-007 provided substantial evidence supporting its
potential as a safe and effective treatment for RDEB. In vitro studies demonstrated that the
genetically modified fibroblasts successfully produced full-length, functional COL7 protein. The
in vivo studies in a humanized mouse model confirmed the expression and correct localization
of COL7 at the dermal-epidermal junction without evidence of systemic toxicity or vector
biodistribution. These comprehensive preclinical data were pivotal in supporting the
Investigational New Drug (IND) filing and the initiation of clinical trials to evaluate FCX-007 in
patients with RDEB.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

